1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride is an organic compound with the chemical formula C8H18Cl2F2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoropropyl Group: The difluoropropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the difluoropropyl moiety.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction and metabolic processes
Comparison with Similar Compounds
Similar Compounds
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride: Similar structure but with a butynyl group instead of a difluoropropyl group.
1-(Propan-2-yl)piperidin-3-amine dihydrochloride: Similar structure but with a propan-2-yl group instead of a difluoropropyl group.
Uniqueness
1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H18Cl2F2N2 |
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Molecular Weight |
251.14 g/mol |
IUPAC Name |
1-(1,3-difluoropropan-2-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H16F2N2.2ClH/c9-5-8(6-10)12-3-1-7(11)2-4-12;;/h7-8H,1-6,11H2;2*1H |
InChI Key |
BTWQYTVSJVVJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(CF)CF.Cl.Cl |
Origin of Product |
United States |
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